p70S6K Inhibition Potency: 1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone Demonstrates 2.80 nM IC50, Outperforming Clinical Candidate FS-115 (35 nM) and Matching Leading Dual Inhibitors
1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone exhibits an IC50 of 2.80 nM against p70S6K (Ribosomal protein S6 kinase beta-1) under standardized assay conditions (pH 7.5, 25°C, 96-well plate format) [1]. This potency surpasses the preclinical p70S6K inhibitor FS-115 (IC50 35 nM) [2] and is comparable to the clinically evaluated dual Akt/p70S6K inhibitor M2698 (IC50 1.1 nM for p70S6K) [3] and the oral inhibitor LY2584702 (IC50 4 nM) [4], establishing the compound as a high-potency p70S6K-targeting scaffold.
| Evidence Dimension | p70S6K inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.80 nM |
| Comparator Or Baseline | FS-115: 35 nM; M2698: 1.1 nM; LY2584702: 4 nM |
| Quantified Difference | 12.5-fold more potent than FS-115; 2.6-fold less potent than M2698; 1.4-fold more potent than LY2584702 |
| Conditions | In vitro kinase inhibition assay, pH 7.5, 25°C, 96-well plate |
Why This Matters
The compound's sub-nanomolar to low nanomolar p70S6K inhibition positions it as a competitive starting point for lead optimization compared to established preclinical and clinical p70S6K inhibitors, directly influencing procurement decisions for projects requiring potent S6K pathway modulation.
- [1] BindingDB. BDBM182360. Affinity Data for Ligand from US Patent US9145392, 61. IC50 for p70S6K: 2.80 nM. View Source
- [2] CiteAb. Preclinical validation of a novel compound targeting p70S6 kinase. FS-115 IC50 35 nM. (2025). View Source
- [3] Machl, A. W. et al. M2698 is a potent dual-inhibitor of p70S6K and Akt. IC50 for p70S6K: 1 nM. (2016). View Source
- [4] Bertin Bioreagent. LY2584702 (tosylate). p70S6K IC50: 4 nM. View Source
